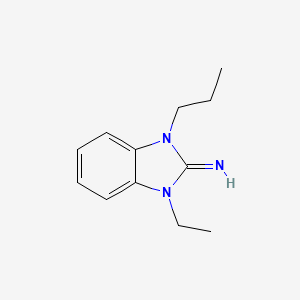

![molecular formula C15H28N2O2 B2681797 tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate CAS No. 1286272-82-9](/img/structure/B2681797.png)

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

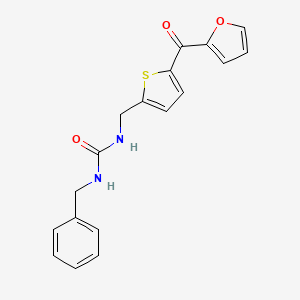

The compound “tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered ring with single bonds. Attached to this ring is an amino group (NH2) and a carbamate group (OC(O)NR2), where one of the R groups is a tert-butyl group (C(CH3)3) and the other is a cyclopropylmethyl group (C3H5) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amino group, and a carbamate group. The stereochemistry at the 1R* and 4R* positions would also be an important aspect of its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The carbamate group could also undergo various reactions, including hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbamate group could impact its solubility in different solvents .Applications De Recherche Scientifique

Stereoselective Synthesis and Intermediate Applications

An efficient stereoselective synthesis pathway was established for tert-butyl derivatives, highlighting their role as key intermediates in the synthesis of factor Xa inhibitors. This synthesis route is notable for its control over stereochemistry and scalability, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2017).

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291). A rapid synthetic method was developed for this purpose, showcasing the compound's significance in pharmaceutical research (Zhao et al., 2017).

Role in Agrochemical Research

Research on spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid involved the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into these analogues. This work demonstrates the compound's utility in developing novel agrochemicals (Brackmann et al., 2005).

Enantioselective Synthesis for Drug Discovery

The compound is a critical intermediate in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides, underscoring its value in the synthesis of nucleoside analogues and its potential applications in antiviral and anticancer drug discovery (Ober et al., 2004).

Contribution to Organic Synthesis Methods

A study on the enantioselective synthesis of a potent CCR2 antagonist highlighted the critical role of tert-butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate as an intermediate. The research presents an iodolactamization process as a key step, illustrating the compound's importance in organic synthesis and drug development (Campbell et al., 2009).

Versatility in Amine Synthesis

The versatility of tert-butyl derivatives in the asymmetric synthesis of amines was also explored. These derivatives facilitate the production of a wide range of highly enantioenriched amines, showcasing the compound's utility in synthesizing complex organic molecules (Ellman et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[4-(cyclopropylmethylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-8-6-12(7-9-13)16-10-11-4-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWLSQYEOGCGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

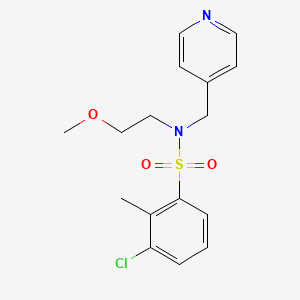

![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)

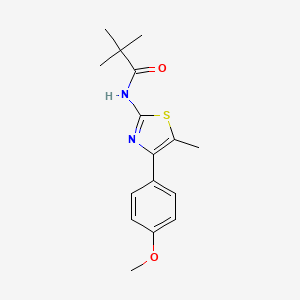

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

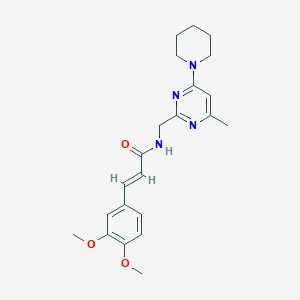

![2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2681725.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)

![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2681735.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)